molecular formula C6H14ClN3O B12360840 5-(Dimethylamino)diazinan-3-one;hydrochloride

5-(Dimethylamino)diazinan-3-one;hydrochloride

Katalognummer: B12360840
Molekulargewicht: 179.65 g/mol
InChI-Schlüssel: MCJMOHDHFZNWDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)diazinan-3-one;hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)diazinan-3-one;hydrochloride involves several steps. One common method includes the reaction of dimethylamine with a suitable diazinanone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality. The final product is purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)diazinan-3-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-(Dimethylamino)diazinan-3-one;hydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)diazinan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Dimethylamino)diazinan-3-one;hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and biological activity. Its versatility in various applications, from chemistry to medicine, highlights its importance in scientific research and industrial processes .

Eigenschaften

Molekularformel

C6H14ClN3O

Molekulargewicht

179.65 g/mol

IUPAC-Name

5-(dimethylamino)diazinan-3-one;hydrochloride

InChI

InChI=1S/C6H13N3O.ClH/c1-9(2)5-3-6(10)8-7-4-5;/h5,7H,3-4H2,1-2H3,(H,8,10);1H

InChI-Schlüssel

MCJMOHDHFZNWDF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CC(=O)NNC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.